(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid
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Overview
Description
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid is a chemical compound with the molecular formula C7H14O3. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is known for its stability under dry conditions but can become damp in humid environments. It is commonly used in the pharmaceutical field as a raw material for the synthesis of polypeptide compounds and amino acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction requires careful control of reaction conditions and the selection of suitable solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to achieve the desired product quality. The use of high-purity raw materials and stringent quality control measures are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-4-methoxy-4-oxobutanoic acid
- (2R)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride
- D-Aspartic acid-β-methyl ester
Uniqueness
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid is unique due to its specific structural features, such as the presence of a methoxy group and a trimethylbutanoic acid backbone. These characteristics confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(2R)-4-methoxy-2,3,3-trimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQSPZCATARODF-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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